molecular formula C11H16O3 B13544867 Methyl1-(4-oxocyclohexyl)cyclopropane-1-carboxylate

Methyl1-(4-oxocyclohexyl)cyclopropane-1-carboxylate

Cat. No.: B13544867
M. Wt: 196.24 g/mol
InChI Key: IBNGFOKQTODZDG-UHFFFAOYSA-N
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Description

Methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring attached to a cyclohexanone moiety through a carboxylate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves the reaction of cyclohexanone with a suitable cyclopropane derivative under esterification conditions. One common method is to react cyclohexanone with methyl cyclopropane-1-carboxylate in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1-cycloheptanecarboxylate
  • Methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a cyclohexanone moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h8H,2-7H2,1H3

InChI Key

IBNGFOKQTODZDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2CCC(=O)CC2

Origin of Product

United States

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